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Cat. No.: B587764
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Executive Summary
Epanolol-d5 is a deuterated analog of Epanolol, a cardioselective
-adrenergic receptor partial agonist. In bioanalytical chemistry, Epanolol-d5 serves as a critical

Internal Standard (IS) for the quantification of Epanolol in biological matrices (plasma, urine)
using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By incorporating five deuterium atoms (

) into the 2-hydroxypropylene linker, Epanolol-d5 provides a mass shift of +5 Da relative to the
analyte. This shift is sufficient to avoid isotopic overlap with the natural abundance isotopes of
Epanolol (M+0, M+1, M+2), ensuring high specificity and correcting for matrix effects,
extraction efficiency, and ionization variability.

Part 1: Chemical Identity & Structural Specifications
Chemical Structure

The structural distinction lies in the 2-hydroxy-1,3-propylene bridge. While native Epanolol
utilizes a hydrogenated linker, Epanolol-d5 incorporates a fully deuterated linker derived from
epichlorohydrin-d5 during synthesis.
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Epanolol-d5 (Internal

Feature Epanolol (Parent)

Standard)
CAS Number 86880-51-5 1794938-87-6
Molecular Formula
Molecular Weight 369.42 g/mol 374.45 g/mol

N-[2-[[3-(2-cyanophenoxy)-2-
hydroxy(propyl-
d5)]amino]ethyl]-2-(4-
hydroxyphenyl)acetamide

N-[2-[[3-(2-cyanophenoxy)-2-
IUPAC Name hydroxypropyllamino]ethyl]-2-
(4-hydroxyphenyl)acetamide

Appearance White to Off-White Solid White to Off-White Solid

. o DMSO, Methanol (Identical to
Solubility DMSO, Methanol, Acetonitrile )
paren

Structural Representation (SMILES)
o Parent:N#CclccccclOCC(O)CNCCNC(=0)Cc2ccc(0O)cc2

e d5-Analog: The propylene chain OCC(O)C is replaced by OC([2H])([2H])C([2H])(O)C(]2H])
([2H]).

Part 2: Synthesis Logic & Isotopic Labeling

The synthesis of Epanolol-d5 typically follows a convergent route similar to the parent drug but
substitutes the alkylating agent with a deuterated equivalent.

Synthesis Pathway

» Nucleophilic Attack: 2-Cyanophenol is reacted with Epichlorohydrin-d5 (perdeuterated) in the
presence of a base (e.g., K

CO

).

o Epoxide Formation: This yields the intermediate 1-(2-cyanophenoxy)-2,3-epoxypropane-d5.
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» Ring Opening: The epoxide is opened by the amine tail, N-(4-
hydroxyphenylacetyl)ethylenediamine, to form the final secondary amine structure of

Epanolol-d5.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of introducing the deuterium label.
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Figure 1: Convergent synthesis logic for Epanolol-d5 showing the incorporation of the stable
isotope label via the epichlorohydrin precursor.

Part 3: Bioanalytical Application (LC-MS/MS)
Why Epanolol-d5?

In quantitative bioanalysis, using a structural analog (like Atenolol) as an internal standard is
inferior to a stable isotope-labeled standard. Epanolol-d5 co-elutes with Epanolol,
experiencing the exact same matrix suppression or enhancement at the electrospray ionization

(ESI) source.

o Mass Shift: The +5 Da shift moves the IS signal (m/z 375) well beyond the natural isotopic
envelope of the analyte (m/z 370, 371, 372).

o Retention Time: Deuterium substitution may cause a negligible shift in retention time (usually
slightly earlier on reverse-phase columns), but they remain within the same ionization

window.
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Method Development: MRM Transitions

To detect Epanolol-d5, the Mass Spectrometer is operated in Multiple Reaction Monitoring
(MRM) mode.[1]

« lonization: ESI Positive Mode (

)

e Precursor lon:
o Epanolol: m/z 370.2
o Epanolol-d5: m/z 375.2
e Product lons (Fragmentation):
o Fragmentation typically occurs at the ether oxygen or the amine bond.

o Note: If the fragment ion contains the d5-propyl chain, the product ion will also be shifted
by +5 Da. If the fragmentation cleaves off the labeled section (e.g., generating the
hydroxyphenylacetyl-ethylenediamine fragment), the product ion mass might be identical
to the parent. Crucial: Select a transition where the label is retained to ensure specificity.

Experimental Protocol: Sample Extraction

This protocol outlines a standard Protein Precipitation workflow for plasma samples.
e Stock Preparation:

o Dissolve 1 mg Epanolol-d5 in 1 mL DMSO to make a 1 mg/mL Stock.

o Dilute to 100 ng/mL in 50:50 Methanol:Water (Working IS Solution).
o Sample Processing:

o Aliquot 50

L Human Plasma into a 1.5 mL tube.
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o Add 20

L Epanolol-d5 Working IS Solution.

o Add 200

L Acetonitrile (cold) to precipitate proteins.
o Vortex (30 sec) and Centrifuge (10,000 x g, 5 min).

e Analysis:
o Transfer supernatant to an autosampler vial.
o Inject5

L onto a C18 column (e.g., Waters BEH C18).

Visualization: LC-MS/MS Workflow
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Figure 2: Bioanalytical workflow for the quantification of Epanolol using Epanolol-d5 as the
internal standard.

Part 4: Handling, Stability & Storage

To maintain the integrity of the reference standard, follow these guidelines:
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Storage: Store neat solid at -20°C. Protect from moisture (hygroscopic).

Solution Stability: Stock solutions in DMSO are stable for months at -80°C. Working solutions
in aqueous methanol should be prepared fresh weekly to prevent degradation or adsorption
to glass/plastic.

Isotopic Exchange: Avoid highly acidic or basic conditions for prolonged periods at high
temperatures, although deuterium on the alkyl chain is generally non-exchangeable (unlike
deuterium on -OH or -NH groups).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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